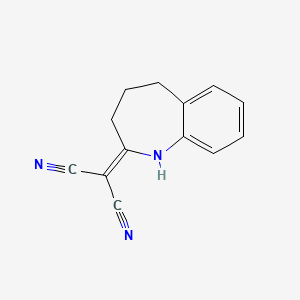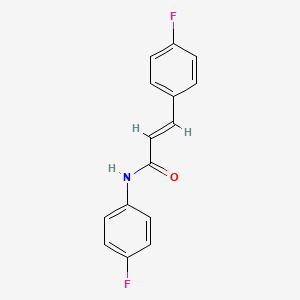![molecular formula C20H16N2O2 B5832067 N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, commonly known as NAMPT inhibitor, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor involved in various cellular processes.
Mecanismo De Acción
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors exert their anticancer effects by inhibiting N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, which is the rate-limiting enzyme in the biosynthesis of NAD+. By inhibiting N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors deplete cellular NAD+ levels, leading to metabolic stress and DNA damage, ultimately resulting in cancer cell death. N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors also inhibit the activity of PARP, an enzyme involved in DNA repair, further enhancing the anticancer effects of these molecules.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have been shown to induce cancer cell death, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors also have anti-inflammatory effects and have been investigated for their potential therapeutic applications in neurodegenerative disorders. However, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors can also have adverse effects on normal cells, leading to toxicity and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors are valuable tools for studying the role of NAD+ metabolism in cancer and other diseases. They can be used to investigate the effects of NAD+ depletion on cellular metabolism, DNA damage, and cell death. However, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors can also have off-target effects and can be toxic to normal cells, leading to potential limitations in their use for lab experiments.
Direcciones Futuras
For N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors include the development of more potent and selective molecules, the investigation of combination therapies with other anticancer agents, and the exploration of their potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, or N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitor, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide, an enzyme involved in the biosynthesis of NAD+. N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have shown promising results in preclinical studies and are currently being investigated in clinical trials for their potential therapeutic applications in cancer treatment. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors.
Métodos De Síntesis
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors can be synthesized using various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of organic chemistry techniques to prepare the molecules. Biotransformation, on the other hand, involves the use of enzymes or microorganisms to transform one molecule into another. The most common method for synthesizing N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors is chemical synthesis, which involves the use of various chemical reactions to prepare the desired molecule.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment. Studies have shown that N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors can induce cancer cell death by depleting cellular NAD+ levels, leading to metabolic stress and DNA damage. N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Furthermore, N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide inhibitors have been investigated for their potential therapeutic applications in other diseases, such as diabetes, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)18(13-14-7-2-1-3-8-14)22-20(24)17-12-6-10-15-9-4-5-11-16(15)17/h1-13H,(H2,21,23)(H,22,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSKLZLQDNMRX-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)



![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)

![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)
![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)

![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)

